An In-Depth Technical Guide to 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
An In-Depth Technical Guide to 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
As a distinct entry for 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline is not found, we present the predicted and known properties of its core components.
Table 1: Chemical Identifiers and Properties of Core Precursors
| Identifier | 2-Fluoro-4-methylaniline | N-Methylpiperazine |
| CAS Number | 452-80-2 | 109-01-3 |
| IUPAC Name | 2-Fluoro-4-methylaniline | 1-Methylpiperazine |
| Synonyms | 4-Amino-3-fluorotoluene, 2-Fluoro-p-toluidine | |
| Molecular Formula | C₇H₈FN | C₅H₁₂N₂ |
| Molecular Weight | 125.15 g/mol | 100.16 g/mol |
| Appearance | Light yellow to yellow to orange clear liquid | Colorless liquid |
| Boiling Point | 71 °C/7 mmHg | 138 °C |
| Density | 1.11 g/mL | 0.903 g/mL |
Data sourced from various chemical suppliers and databases.
Proposed Synthesis Pathway
The synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline can be logically approached through a multi-step process starting from commercially available 2-fluoro-4-methylaniline. A general strategy for the synthesis of 2-fluoro-4-substituted aminoanilines has been outlined in patent literature, providing a strong basis for the proposed pathway[1].
The proposed synthesis involves two key transformations:
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Benzylic Bromination: The methyl group of 2-fluoro-4-methylaniline is converted to a bromomethyl group. This is a standard radical substitution reaction.
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Nucleophilic Substitution: The resulting benzylic bromide is then reacted with N-methylpiperazine to yield the final product.
Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)-2-fluoroaniline
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Reaction Principle: This step involves the radical bromination of the benzylic methyl group of 2-fluoro-4-methylaniline. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often with a radical initiator like benzoyl peroxide or AIBN, and under photochemical conditions.[2][3]
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
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Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Irradiate the mixture with a UV lamp or a high-wattage incandescent bulb while heating to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-fluoroaniline. Purification can be achieved by column chromatography.
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Step 2: Synthesis of 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
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Reaction Principle: This step is a nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the bromide from the benzylic position of 4-(bromomethyl)-2-fluoroaniline.
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Procedure:
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Dissolve 4-(bromomethyl)-2-fluoroaniline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Add N-methylpiperazine (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The base scavenges the HBr formed during the reaction.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic extracts with water and brine to remove the solvent and any remaining impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the pure 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline.
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